Lithium, [3-(trifluoromethyl)phenyl]-

Catalog No.
S8778872
CAS No.
368-49-0
M.F
C7H4F3Li
M. Wt
152.1 g/mol
Availability
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Lithium, [3-(trifluoromethyl)phenyl]-

CAS Number

368-49-0

Product Name

Lithium, [3-(trifluoromethyl)phenyl]-

IUPAC Name

lithium;trifluoromethylbenzene

Molecular Formula

C7H4F3Li

Molecular Weight

152.1 g/mol

InChI

InChI=1S/C7H4F3.Li/c8-7(9,10)6-4-2-1-3-5-6;/h1-2,4-5H;/q-1;+1

InChI Key

OCDQYVYQIHXYNH-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=C[C-]=CC(=C1)C(F)(F)F

Molecular and Stereochemical Properties

Lithium, [3-(trifluoromethyl)phenyl]- (IUPAC name: lithium;3-(trifluoromethyl)benzene) has the molecular formula C₇H₄F₃Li and a molecular weight of 152.1 g/mol. Its structure features a lithium atom bonded to the deprotonated meta position of a trifluoromethyl-substituted benzene ring. The SMILES notation ([Li+].C1=CC(=CC(=C1)C(F)(F)F)[C-]) highlights the meta arrangement, distinguishing it from ortho- and para-isomers.

The trifluoromethyl group induces significant electron-withdrawing effects, polarizing the C–Li bond and increasing the reagent’s nucleophilicity. X-ray crystallography of analogous aryl lithium compounds reveals a planar geometry around the lithium atom, with bond lengths of approximately 2.05 Å for C–Li and 1.34 Å for C–C aromatic bonds.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₄F₃Li
Molecular Weight152.1 g/mol
CAS Number2786-01-8 (para isomer)
SMILES[Li+].C1=CC(=CC(=C1)C(F)(F)F)[C-]
Boiling PointDecomposes above −20°C

Hydrogen Bond Acceptor Count

4

Exact Mass

152.04251305 g/mol

Monoisotopic Mass

152.04251305 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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